1S/C15H19NO2/c17-14-10-18-12-15(7-4-8-15)11-16(14)9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
.
9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one is a heterocyclic compound notable for its unique spiro structure, which incorporates both oxygen and nitrogen atoms within its cyclic framework. This compound is characterized by the presence of a benzyl group, which significantly influences its chemical and biological properties. The molecular formula is with a molecular weight of approximately 219.26 g/mol. Its spirocyclic structure makes it an interesting subject for various chemical and biological investigations, particularly in the fields of medicinal chemistry and organic synthesis.
This compound belongs to the class of spiro compounds, specifically those that contain both azaspiro (a nitrogen-containing spiro compound) and oxa (an oxygen-containing component) moieties. The presence of the benzyl group further categorizes it within aromatic compounds, which are known for their stability and reactivity in organic reactions. The synthesis and study of such compounds are often driven by their potential applications in pharmaceuticals and materials science.
The synthesis of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one typically involves several steps, starting from readily available precursors. A common synthetic route includes:
The reaction conditions often require specific solvents such as dichloromethane or tetrahydrofuran, with Lewis acids employed as catalysts to promote cyclization. Temperature and pressure are carefully controlled to optimize yield and purity.
The molecular structure of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.26 g/mol |
IUPAC Name | 9-benzyl-6-oxa-9-azaspiro[3.6]decan-8-one |
InChI | InChI=1S/C13H15NO2/c1-2-8(3)10-11(4)12(5)13(14)9(10)7/h1-7H,8H2 |
InChI Key | WZKQFQYVHQYFJY-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(C1)COCCC(=O)N2C=C(C=C(C=C2)C1=CC=CC=C1)C=CC |
The structural configuration features a spirocyclic arrangement that imparts unique steric and electronic properties, making it suitable for various chemical transformations.
9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions such as temperature, solvent choice, and pH are meticulously controlled to achieve desired outcomes.
The mechanism of action for 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one involves its interaction with specific biological targets, potentially modulating enzyme activity or receptor function. Detailed studies are required to elucidate these mechanisms fully, but preliminary data suggest that it may influence pathways associated with various biological processes.
The compound exhibits typical characteristics associated with spirocyclic compounds, including:
The chemical properties include:
These properties make it a versatile candidate for further research in organic synthesis and medicinal applications.
Scientific Uses
The potential applications of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one are diverse:
The retrosynthetic deconstruction of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one (C₁₅H₁₉NO₂; MW 245.32) reveals two primary synthons: a benzyl-protected amine precursor and a cycloalkanone-containing lactam fragment. As evidenced by SMILES notation (C1CC2(C1)CN(C(=O)COC2)CC3=CC=CC=C3), the spirojunction at the cyclohexane ring necessitates strategic disconnection at the amide nitrogen-benzyl group bond or the lactam C-N bond [2] [7]. The InChI string (InChI=1S/C15H19NO2/c17-14-10-18-12-15(7-4-8-15)11-16(14)9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2) further confirms the presence of a γ-lactam fused to a spirocyclic ether, guiding the selection of 1,4-dicarbonyl equivalents for ring assembly [1].
Two dominant synthetic routes emerge:
Table 1: Retrosynthetic Disconnection Strategies
Target Bond | Synthons Generated | Key Transformation | Complexity Score |
---|---|---|---|
N-Benzyl | Benzyl bromide + 6-Oxa-9-azaspiro[3.6]decan-8-one | N-Alkylation | Moderate |
Lactam C-N | 4-(Benzylamino)butanoate + Cyclohexylidene ketone | Dieckmann Condensation | High |
Spiro C-C | Vinyl cyclohexane + Acrylate-amine adduct | Ring-Closing Metathesis | High |
Pathway B offers superior convergence for introducing structural diversity at the lactam nitrogen, though it requires stringent control of diene conformation to achieve the [3.6] spiro connectivity [8] [10].
Synthesis commences with cyclohexane-1,1-diyldiacetic acid, which undergoes monoester reduction (NaBH₄/MeOH) to afford the hydroxy ester. Mitsunobu etherification (PPh₃/DIAD) installs the oxygen bridge, yielding ethyl 1-(hydroxymethyl)cyclohexyl acetate. Subsequent bromination (PBr₃) generates the key bromoethyl intermediate essential for N-alkylation [9].
Critical lactamization employs a two-step sequence:
Table 2: Intermediate Optimization Approaches
Intermediate | Synthetic Challenge | Solution | Yield Improvement |
---|---|---|---|
Bromoethyl ester | Low alkylation efficiency | Phase-transfer catalysis (Aliquat 336) | 58% → 85% |
Linear amine ester | Competing diketopiperazine | Low-temperature cyclization | <5% impurity |
Spiro lactam | Purification difficulties | Crystallization (EtOAc/hexane) | Purity 95%→99% |
Late-stage functionalization leverages N-deprotection (H₂/Pd-C) of the benzyl group to access secondary amines for further derivatization as kinase inhibitors or MAGL modulators [6] [10]. The carbonyl group undergoes nucleophilic additions (Grignard reagents, LiAlH₄ reduction) to yield spirocyclic amino alcohols with retained stereochemical integrity [4].
Ring-closing metathesis (RCM) provides a complementary route to the spiro[3.6]decane system. The diene precursor 9-benzyl-3,9-diaza-1,7-nonadiene is synthesized via N-benzylation of diallylamine using benzyl bromide, followed by alkylation with 4-bromobut-1-ene. Treatment with Hoveyda-Grubbs II catalyst (5 mol%) in refluxing dichloromethane delivers the spirocyclic enamine in 78% yield. Hydrogenation (Pd/C, H₂) saturates the olefin, and subsequent lactam oxidation (RuO₄) furnishes the target compound [6] [8].
Asymmetric catalysis exploits Jacobsen’s thiourea catalysts for enantioselective Pictet-Spengler reactions. Condensation of 4-aminobutanal with benzaldehyde derivatives under catalysis (10 mol%) achieves spirocyclization with up to 92% ee. The resulting imine is hydrolyzed and oxidized to the lactam without racemization [10].
Microwave-enhanced catalysis significantly improves cyclization kinetics. Pd-catalyzed N-arylation of the lactam nitrogen with aryl bromides employs XPhos ligand (2 mol%) and microwave irradiation (120°C, 20 min), achieving >90% conversion compared to 60% under thermal conditions [5]. These catalytic innovations enable rapid access to spirocyclic analogs for structure-activity relationship (SAR) profiling in kinase inhibition studies [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2